1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene
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Overview
Description
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is an organic compound with the molecular formula C9H5BrF4O and a molecular weight of 285.03 g/mol . This compound is characterized by the presence of a bromine atom and a tetrafluoropropenyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene typically involves the reaction of 1-bromo-4-hydroxybenzene with 2,3,3,3-tetrafluoropropene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Chemical Reactions Analysis
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.
Scientific Research Applications
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene can be compared with other similar compounds, such as:
1-Bromo-4-fluorobenzene: This compound has a similar structure but lacks the tetrafluoropropenyl group.
1-Bromo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of the tetrafluoropropenyl group.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene: This compound has a trifluoroethoxy group instead of the tetrafluoropropenyl group.
These compounds share some chemical properties with this compound but differ in their reactivity and applications due to the presence of different substituents.
Properties
Molecular Formula |
C9H5BrF4O |
---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-bromo-4-(2,3,3,3-tetrafluoroprop-1-enoxy)benzene |
InChI |
InChI=1S/C9H5BrF4O/c10-6-1-3-7(4-2-6)15-5-8(11)9(12,13)14/h1-5H |
InChI Key |
XHXYUOXTORUBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC=C(C(F)(F)F)F)Br |
Origin of Product |
United States |
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